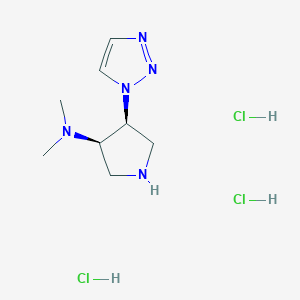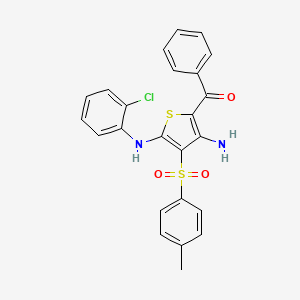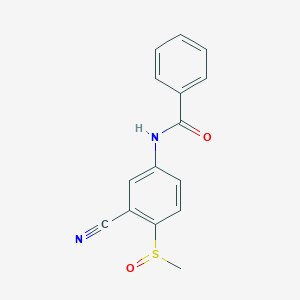![molecular formula C17H9ClN2O3 B2953856 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 337483-63-3](/img/structure/B2953856.png)
3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is a synthetic compound with potential applications in scientific research. It belongs to the class of chromenone derivatives and has been investigated for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer effects are mediated through the inhibition of NF-kB signaling pathway. It has also been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one has anti-inflammatory and anti-cancer effects. It has been reported to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been investigated for its potential as a fluorescent probe for the detection of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, its anti-inflammatory and anti-cancer effects make it a promising compound for further investigation. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the investigation of 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one. One direction is to explore its potential as an anti-inflammatory and anti-cancer agent in vivo. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, the development of new synthesis methods and analogs may improve the bioavailability and efficacy of the compound. Finally, its potential as a fluorescent probe for the detection of reactive oxygen species in cells may be further explored.
Synthesemethoden
The synthesis of 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one involves the reaction of 3-acetylchromone with hydrazine hydrate and 3-chlorobenzoyl chloride. The resulting product is then treated with potassium carbonate in ethanol to yield the final compound. This method has been reported in the literature and has been used by researchers to obtain the compound for their studies.
Wissenschaftliche Forschungsanwendungen
3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one has been investigated for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the expression of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
IUPAC Name |
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-12-6-3-5-11(8-12)15-19-20-16(23-15)13-9-10-4-1-2-7-14(10)22-17(13)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVTQPDVWYIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2953776.png)
![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)
![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)


![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

